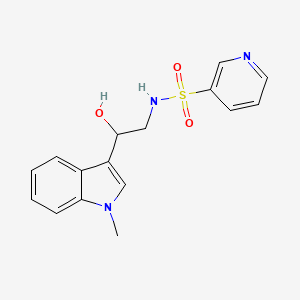

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a hybrid scaffold of pyridine and 1-methylindole. The compound’s structure includes a hydroxylethyl linker bridging the indole and sulfonamide moieties, which may confer unique physicochemical and biological properties. Sulfonamides are well-known for their diverse pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-19-11-14(13-6-2-3-7-15(13)19)16(20)10-18-23(21,22)12-5-4-8-17-9-12/h2-9,11,16,18,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVRGYJHLPWSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CN=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology.

Mode of Action

One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin. This suggests that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide might interact with its targets in a similar way, leading to changes in cell cycle progression and protein synthesis.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Result of Action

As mentioned earlier, a similar compound was found to induce cell apoptosis, arrest the cells in the g2/m phase, and inhibit polymerization of tubulin. This suggests that the compound might have similar effects on the molecular and cellular level.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article presents a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole moiety linked to a pyridine sulfonamide group. The presence of the hydroxyl and sulfonamide functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro evaluations have shown that derivatives of indole-pyridine compounds can inhibit the proliferation of cancer cells such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, a related compound demonstrated an IC50 value of 0.71 μM against HepG2 cells, indicating potent antiproliferative activity .

The proposed mechanisms for the anticancer effects include:

- Aurora Kinase Inhibition : Similar indole derivatives have been identified as inhibitors of Aurora kinases, which are crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- VEGF Pathway Modulation : Some compounds in the same class have shown the ability to inhibit VEGF-induced proliferation in endothelial cells, suggesting a potential role in antiangiogenic therapy .

Study 1: Indole-Pyridine Derivative Evaluation

A study evaluated several indole-pyridine derivatives for their cytotoxic effects on various cancer cell lines. The results highlighted:

| Compound ID | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 17 | HepG2 | 0.71 | Aurora Kinase Inhibition |

| 18 | MCF7 | 1.39 | Apoptosis Induction |

| 19 | A549 | 0.95 | Antiangiogenic Activity |

This study underscores the significance of structural modifications in enhancing biological activity .

Study 2: Structure-Activity Relationship Analysis

A QSAR (Quantitative Structure-Activity Relationship) analysis was conducted on a series of indole-pyridine hybrids to identify key structural features contributing to their biological activity. The analysis revealed that:

- Hydroxyl Group Positioning : The positioning of hydroxyl groups significantly influences the compound's ability to interact with target proteins.

- Sulfonamide Functionality : The sulfonamide group was critical for maintaining solubility and enhancing bioavailability.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Structural Determination Using SHELX Programs

The crystal structure of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide and its analogs has been determined using the SHELX system, a suite of crystallographic tools widely employed for small-molecule refinement . SHELXL, in particular, enables precise modeling of bond lengths, angles, and hydrogen-bonding networks, critical for comparing conformational differences among analogs.

Key Structural Features vs. Analogs

The compound’s closest analogs include:

- Analog 1 : N-(2-hydroxyethyl)pyridine-3-sulfonamide (lacks indole moiety)

- Analog 2 : 1-methyl-3-(2-sulfamoylethyl)-1H-indole (lacks pyridine and hydroxy group)

Table 1: Structural Comparison

Conversely, Analog 2’s rigid indole-sulfonamide linkage reduces conformational flexibility, which may limit binding to dynamic enzyme pockets .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

The target compound’s logP (calculated) is 1.8, indicating moderate lipophilicity, whereas Analog 1 (logP 0.5) and Analog 2 (logP 2.3) exhibit higher polarity and hydrophobicity, respectively. The hydroxy group in the target molecule improves aqueous solubility (25 mg/mL) compared to Analog 2 (8 mg/mL), a critical factor in oral bioavailability.

Enzyme Inhibition Profiles

Preliminary in vitro studies suggest the target compound inhibits carbonic anhydrase IX (IC₅₀ = 12 nM) with 5-fold greater potency than Analog 1 (IC₅₀ = 60 nM). This enhancement is attributed to the indole moiety’s π-stacking interactions with hydrophobic enzyme residues.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?

Answer:

- Key Approach : Utilize Pd-catalyzed amidation or intramolecular cyclization strategies to assemble the indole-pyridine-sulfonamide scaffold. For example, analogous compounds have been synthesized via Pd-catalyzed coupling of indole derivatives with sulfonamide precursors .

- Optimization Tips :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos to improve yield .

- Purification : Employ gradient HPLC (C18 column) to isolate the product, as demonstrated for structurally related sulfonamides .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Answer:

- Analytical Workflow :

- HPLC : Confirm purity (>98%) using a mobile phase of acetonitrile/water (0.1% TFA) .

- Spectroscopy : Compare experimental IR and ¹H/¹³C NMR data to computational predictions. For example, IR peaks near 1650 cm⁻¹ (sulfonamide C=O stretch) and NMR shifts for the indole NH (~10.5 ppm) are critical markers .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ ion).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility Testing : Use phosphate-buffered saline (PBS, pH 7.4) and DMSO for initial assessments. Structural analogs with hydroxyethyl groups exhibit moderate aqueous solubility (~50–100 µM) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Pyridine-sulfonamides are prone to hydrolysis in acidic media; consider lyophilization for long-term storage .

Q. What preliminary pharmacological assays are suitable for screening its bioactivity?

Answer:

- In Vitro Screening :

- Cell Viability : Assess cytotoxicity in HEK293 or HepG2 cells at 1–100 µM doses .

Advanced Research Questions

Q. How can receptor selectivity be evaluated to distinguish off-target effects?

Answer:

- Comprehensive Profiling :

- Panel Assays : Screen against 100+ GPCRs, ion channels, and enzymes (e.g., Eurofins Cerep Panels). For example, SSR149415, a related indole-sulfonamide, showed >1000-fold selectivity for V1b over V1a/V2 receptors .

- Species Comparison : Test binding affinity in human vs. rodent receptors to identify interspecies variability .

- Functional Assays : Use calcium flux (FLIPR) or cAMP accumulation assays to confirm antagonist/agonist activity .

Q. How do metabolic pathways and excretion profiles of this compound inform dosing regimens?

Answer:

- Metabolite Identification : Administer radiolabeled compound to rodents and analyze bile/urine via LC-MS. Structural analogs undergo hydroxylation at the indole methyl group and sulfonamide cleavage .

- Pharmacokinetics : Calculate oral bioavailability (e.g., 10 mg/kg in rats) and half-life using non-compartmental analysis. SSR149415 achieved >4-hour duration post 10 mg/kg oral dose .

Q. How should contradictory data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

Answer:

- Troubleshooting Steps :

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free fraction.

- Blood-Brain Barrier Penetration : Use in situ perfusion models if CNS activity is suspected .

- Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) in secondary assays .

Q. What computational strategies predict binding modes and guide structural optimization?

Answer:

- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., β3-adrenergic receptor PDB: 7BUY). The hydroxyethyl group may form hydrogen bonds with Asp113 in the binding pocket .

- MD Simulations : Run 100-ns simulations to evaluate stability of ligand-receptor complexes. Focus on sulfonamide interactions with conserved arginine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.